3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Description
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one (hereafter referred to as the "target compound") is a pyridin-2(1H)-one derivative featuring multiple pharmacophoric groups. Its core structure includes:
- A 4-hydroxy-6-methylpyridin-2(1H)-one scaffold, known for phytotoxic and antitumoral activities .
- A 4-(2-fluorophenyl)piperazine moiety, which enhances binding affinity to biological targets, as seen in antipsychotic and anticancer agents .
- Pyridin-3-ylmethyl and pyridin-4-ylmethyl substituents, contributing to improved solubility and target selectivity .
Synthesis of such derivatives typically involves condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with aldehydes or α,β-unsaturated aldehydes, yielding variable phytotoxic activity depending on substituents .
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-20-17-25(35)26(28(36)34(20)19-21-5-4-10-31-18-21)27(22-8-11-30-12-9-22)33-15-13-32(14-16-33)24-7-3-2-6-23(24)29/h2-12,17-18,27,35H,13-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTKSVPWTLYHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one , identified by its CAS number 897612-09-8 , is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 485.6 g/mol
- Structure : The structure features multiple functional groups, including piperazine and pyridine moieties, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in neurological disorders.
- Kinase Inhibition : Some studies indicate that similar compounds may act as inhibitors of receptor tyrosine kinases (RTKs), which play significant roles in cell signaling related to cancer progression and metastasis .
- Antioxidant Activity : The hydroxyl group on the pyridine ring may contribute to antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that related pyridine derivatives inhibited the growth of A549 lung cancer cells more effectively than the standard drug imatinib .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- Studies indicated high efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The structure-function relationship suggested that specific substituents enhance antimicrobial activity .
Antioxidant Properties
The antioxidant capacity was assessed through various assays, showing IC values comparable to ascorbic acid, a well-known antioxidant. This suggests potential for use in oxidative stress-related conditions .
Study 1: Anticancer Efficacy
A recent study synthesized several analogs of the target compound and tested their anticancer efficacy against multiple cell lines. The results indicated that modifications in the piperazine and pyridine groups significantly influenced cytotoxicity. The most potent analogs achieved IC values in the low micromolar range against A549 cells .
Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, indicating a promising alternative for treating resistant infections .
Data Summary
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Piperazine Position : Piperazine at the 4-position (target compound) vs. 1-carbonyl position () dictates target selectivity (phytotoxic vs. eIF4A3).
- Hydroxy Group : The 4-hydroxy group in the target compound is critical for phytotoxicity, as its removal in trifluoromethyl analogs () abolishes activity .
- Pyridinylmethyl Substituents : The pyridin-3-ylmethyl group may enhance membrane permeability compared to simpler alkyl chains .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for condensation steps), solvent selection (e.g., ethanol or DMF for solubility), and reaction time (12–24 hours for cyclization). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from intermediates. Yield optimization (~36–67%) depends on stoichiometric ratios of precursors like 2-fluorophenylpiperazine and pyridine derivatives .
Basic: Which analytical techniques are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H, C, and F NMR to confirm substituent positions and fluorine integration .
- X-ray Crystallography: Resolve 3D conformation, particularly piperazine-pyridinone spatial arrangement, to correlate structure with receptor binding .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns .
Basic: What safety protocols are advised for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- First Aid: Immediate skin rinsing with water for spills; seek medical attention for persistent irritation .
Advanced: How can receptor-ligand interactions be mechanistically studied for this compound?
Answer:
- Radioligand Binding Assays: Use H-labeled analogs to quantify affinity for serotonin/dopamine receptors (e.g., 5-HT, D).
- Molecular Dynamics Simulations: Model piperazine flexibility and fluorophenyl hydrophobic interactions with receptor pockets .
- Functional cAMP Assays: Measure GPCR modulation in transfected HEK293 cells .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Standardize Assay Conditions: Control variables like cell line (e.g., SH-SY5Y for neuroactivity), serum concentration, and incubation time.
- Orthogonal Assays: Cross-validate using both in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent behavioral tests) .
- Impurity Profiling: Use HPLC (>95% purity threshold) to exclude confounding effects from synthetic byproducts .
Advanced: What methodologies are suitable for pharmacokinetic profiling?
Answer:
- Plasma Stability Studies: Incubate the compound with rat liver microsomes to assess metabolic half-life.
- HPLC-MS/MS: Quantify metabolites (e.g., hydroxylated derivatives) in blood/tissue samples .
- BBB Permeability: Use in situ perfusion models to evaluate blood-brain barrier penetration for CNS-targeted applications .
Advanced: How can molecular modeling guide derivative design?
Answer:
- Docking Studies (AutoDock Vina): Screen derivatives for binding energy to target receptors (e.g., kinase domains).
- QSAR Analysis: Correlate substituent electronegativity (e.g., fluorine position) with activity trends .
- Free Energy Perturbation (FEP): Predict affinity changes upon modifying the pyridinone core .
Advanced: What strategies mitigate synthetic impurities affecting bioactivity?
Answer:
- Stepwise LC-MS Monitoring: Track intermediates during synthesis to identify side-reaction products.
- Recrystallization: Use solvent pairs (e.g., methanol/dichloromethane) to remove polar byproducts.
- Ion-Exchange Chromatography: Isolate charged impurities introduced during piperazine alkylation .
Basic: Which purity validation methods are recommended?
Answer:
- High-Performance Liquid Chromatography (HPLC): C18 column, 254 nm UV detection, acetonitrile/water mobile phase.
- Thin-Layer Chromatography (TLC): Silica plates with iodine visualization for rapid purity checks .
Advanced: How to design comparative studies with structural analogs?
Answer:
- SAR Tables: Compare substituents (e.g., 2-fluorophenyl vs. 4-chlorophenyl) across analogs for activity cliffs.
- Thermodynamic Solubility Assays: Measure pH-dependent solubility to rank bioavailability.
- In Vivo Efficacy: Use Sprague-Dawley rats for dose-response studies (e.g., 10–100 mg/kg) to benchmark against reference drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
